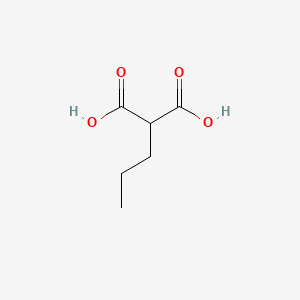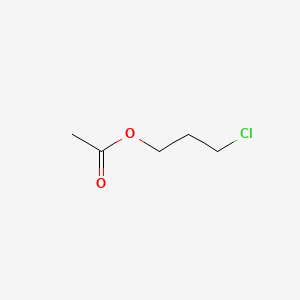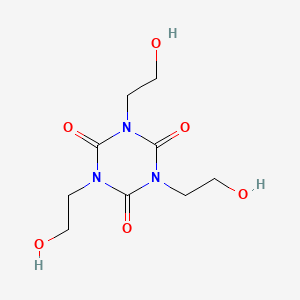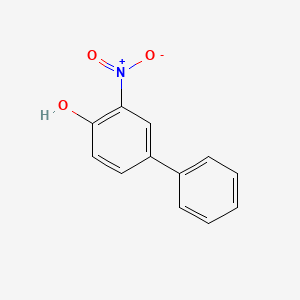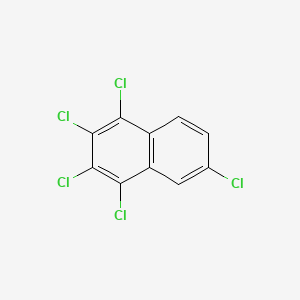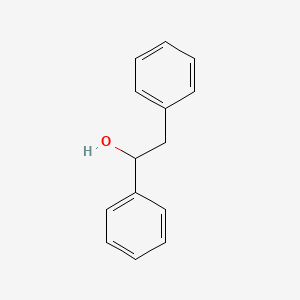
1,2-ジフェニルエタノール
概要
説明
1,2-Diphenylethanol is an organic compound with the molecular formula C14H14O. It is also known as benzylphenylcarbinol. This compound is characterized by the presence of two phenyl groups attached to an ethanol backbone. It appears as a white crystalline solid and is slightly soluble in organic solvents such as chloroform and methanol .
科学的研究の応用
1,2-Diphenylethanol has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chiral Ligands and Catalysts: Due to its chirality, it is used in the synthesis of chiral ligands and catalysts for enantioselective organic reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in biological studies to understand its effects on different biological systems and its potential therapeutic applications.
作用機序
Target of Action
1,2-Diphenylethanol is a chemical compound with the molecular formula C14H14O
Mode of Action
It’s known that the compound can undergo acid-catalyzed dehydration to produce trans-stilbene . This reaction involves the reversible formation of the 1,2-diphenylethyl cation followed by rate-limiting proton loss .
Biochemical Pathways
The compound is involved in the acid-catalyzed dehydration pathway, which leads to the formation of trans-stilbene .
Result of Action
It’s known that the compound can undergo acid-catalyzed dehydration to produce trans-stilbene , which has various applications in the chemical industry.
Action Environment
The action, efficacy, and stability of 1,2-Diphenylethanol can be influenced by various environmental factors. For instance, the acid-catalyzed dehydration of 1,2-Diphenylethanol is very sharply acid catalyzed, with the reaction rate increasing more than 100-fold in changing from 46 to 62% sulfuric acid .
準備方法
1,2-Diphenylethanol can be synthesized through various methods, including:
Grignard Reaction: This method involves the reaction of benzaldehyde with phenylmagnesium bromide, followed by hydrolysis to yield 1,2-diphenylethanol.
Reduction of Benzoin: Benzoin can be reduced using sodium borohydride or other reducing agents to produce 1,2-diphenylethanol.
Industrial Production: Industrially, 1,2-diphenylethanol can be synthesized by the reaction of benzyl chloride with sodium metal or through the hydrogenation of benzoin in the presence of a nickel catalyst.
化学反応の分析
1,2-Diphenylethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1,2-diphenylethane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions include benzophenone, 1,2-diphenylethane, and various substituted derivatives .
類似化合物との比較
1,2-Diphenylethanol can be compared with similar compounds such as:
1,1-Diphenylethanol: This compound has a similar structure but with both phenyl groups attached to the same carbon atom.
Benzoin: Benzoin is a precursor to 1,2-diphenylethanol and has a similar structure but with a carbonyl group instead of a hydroxyl group.
Benzhydrol: Benzhydrol is another similar compound with two phenyl groups attached to a single carbon atom with a hydroxyl group.
1,2-Diphenylethanol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXVCNOKWAMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870692 | |
| Record name | Benzeneethanol, .alpha.-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-29-9 | |
| Record name | (±)-1,2-Diphenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diphenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR12DKP8EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diphenylethanol?
A1: 1,2-Diphenylethanol has a molecular formula of C14H14O and a molecular weight of 198.26 g/mol.
Q2: Are there any distinctive spectroscopic features of 1,2-diphenylethanol?
A2: Yes, 1,2-diphenylethanol exhibits characteristic infrared absorption at 2235 cm-1, particularly useful for quantifying its deuterated form []. Nuclear magnetic resonance (NMR) spectroscopy also provides distinct spectral signatures, allowing for structural confirmation and isomer identification [].
Q3: How is 1,2-diphenylethanol typically synthesized?
A3: 1,2-Diphenylethanol is frequently synthesized via the acid-catalyzed dehydration of 1,2-diphenylethanol. This reaction exhibits high acid catalysis, with the rate increasing significantly with rising sulfuric acid concentration [].
Q4: Can 1,2-diphenylethanol be synthesized through alternative routes?
A4: Absolutely. It can be prepared through the reduction of deoxybenzoin with sodium borohydride in methanol [] or by the ring-opening of trans-stilbene oxide under specific reaction conditions [].
Q5: Does the stereochemistry of the starting material influence the product in reactions involving 1,2-diphenylethanol?
A5: Yes, different stereoisomers of 1,2-diphenylethanol can lead to different reaction outcomes. For instance, using (R,R)-trans-stilbene oxide as a starting material, through specific reaction pathways, can yield either (1R,2R)- or (1R,2S)-2-amino-1,2-diphenylethanol [].
Q6: Can 1,2-diphenylethanol act as a chiral auxiliary in asymmetric synthesis?
A6: Indeed, 1,2-diphenylethanol, particularly its erythro-isomer, has proven highly effective as a chiral auxiliary. It facilitates the stereoselective synthesis of various compounds, including β-lactams, with high enantioselectivity [, ].
Q7: Are there examples of 1,2-diphenylethanol derivatives used in asymmetric catalysis?
A7: Yes, derivatives like (1R,2R)-2-(dimethylamino)-1,2-diphenylethanol have demonstrated success as chiral ligands in metal-catalyzed asymmetric reactions, particularly in the enantioselective alkynylation of aldehydes [].
Q8: What are some applications of 1,2-diphenylethanol and its derivatives?
A8: 1,2-Diphenylethanol derivatives have shown promise in resolving enantiomers of various compounds, including tartaric acid and 3-endo-benzamido-5-norbornene-2-endo-carboxylic acid []. They also serve as key components in the development of chiral stationary phases for high-performance liquid chromatography (HPLC) [, ].
Q9: How does the structure of 1,2-diphenylethanol influence its applications in chiral separation?
A9: The presence of chiral centers in 1,2-diphenylethanol, particularly in its threo and erythro isomers, imparts the ability to differentiate between enantiomers. By forming diastereomeric complexes with chiral analytes, it facilitates separation based on differences in physicochemical properties [, ].
Q10: Can 1,2-diphenylethanol be used to build supramolecular structures?
A10: Yes, 1,2-diphenylethanol, particularly its enantiopure forms, acts as a building block for supramolecular architectures. For instance, combining (1R,2S)-2-amino-1,2-diphenylethanol with achiral components like benzoic acid leads to the formation of helical structures capable of enantioselectively accommodating guest molecules [].
Q11: How does the choice of solvent affect the resolution of enantiomers using 1,2-diphenylethanol derivatives?
A11: Solvent selection significantly influences the outcome of enantiomeric resolution. For example, switching the solvent from 1-propanol to 1,4-dioxane can reverse the stereoselectivity in reciprocal resolutions involving mandelic acid and erythro-2-amino-1,2-diphenylethanol [].
Q12: Can 1,2-diphenylethanol form inclusion complexes?
A12: Yes, supramolecular host systems derived from 1,2-diphenylethanol can include guest molecules within their structures. This property is exploited in the development of solid-state fluorescent host systems where the inclusion of different guests leads to distinct changes in fluorescence [].
Q13: How do the physicochemical properties of the guest molecule influence its inclusion in 1,2-diphenylethanol based host systems?
A13: The size and shape of the guest molecule play a crucial role in its inclusion and the subsequent changes in the host system's properties. For instance, tuning the cavity size within a 2(1)-helical columnar host system allows for the selective inclusion of different guest molecules [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



